molecular formula C9H14ClNO3S B599378 (S)-2-Amino-3-phenylpropane-1-sulfonic acid hydrochloride CAS No. 187089-21-0

(S)-2-Amino-3-phenylpropane-1-sulfonic acid hydrochloride

Cat. No.: B599378
CAS No.: 187089-21-0
M. Wt: 251.725
InChI Key: IDUCAGNACUZJMB-FVGYRXGTSA-N
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Description

(S)-2-Amino-3-phenylpropane-1-sulfonic acid hydrochloride is a chiral sulfonic acid derivative. This compound is notable for its unique structure, which includes an amino group, a phenyl group, and a sulfonic acid group. The hydrochloride form enhances its solubility in water, making it useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-phenylpropane-1-sulfonic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with (S)-2-Amino-3-phenylpropane, which is commercially available or can be synthesized from phenylalanine.

    Sulfonation: The amino group is protected, and the phenyl group is sulfonated using sulfur trioxide or chlorosulfonic acid under controlled conditions.

    Deprotection: The protecting group on the amino group is removed to yield the free amine.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of automated systems for sulfonation and purification steps can further enhance efficiency.

Types of Reactions:

    Oxidation: The sulfonic acid group can undergo oxidation reactions, although it is generally stable under mild conditions.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, forming sulfonate esters or amides.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Reagents like alcohols or amines in the presence of a catalyst.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Sulfonate esters or amides.

Scientific Research Applications

(S)-2-Amino-3-phenylpropane-1-sulfonic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Acts as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-phenylpropane-1-sulfonic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can influence the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    (S)-2-Amino-3-phenylpropanoic acid: Lacks the sulfonic acid group, making it less acidic and less soluble in water.

    (S)-2-Amino-3-phenylpropane-1-sulfonic acid: The free acid form, which is less soluble in water compared to the hydrochloride salt.

Uniqueness: (S)-2-Amino-3-phenylpropane-1-sulfonic acid hydrochloride is unique due to its combination of an amino group, a phenyl group, and a sulfonic acid group, along with its enhanced solubility in water. This makes it particularly useful in applications requiring water-soluble chiral compounds.

Properties

IUPAC Name

(2S)-2-amino-3-phenylpropane-1-sulfonic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S.ClH/c10-9(7-14(11,12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,10H2,(H,11,12,13);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUCAGNACUZJMB-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CS(=O)(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CS(=O)(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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